Ethyl 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylate
Overview
Description
The compound “Ethyl 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylate” is a complex organic molecule. It contains a benzothiophene ring, which is a type of heterocyclic compound . The trifluoromethyl group (-CF3) is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethyl groups can be introduced into organic compounds through various methods . For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluorideScientific Research Applications
Synthesis of Antimicrobial and Anti-inflammatory Agents : Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a compound related to Ethyl 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylate, was used to synthesize various compounds with potential antimicrobial and anti-inflammatory activities. These compounds exhibited promising biological activities in initial screenings (Narayana et al., 2006).
Potential Hypnotic Activity : Ethyl-4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate, another related compound, was converted into various benzothieno[2,3-d]pyrimidine derivatives. Preliminary pharmacological screenings suggested that some of these new compounds exhibited hypnotic activity (Ghorab et al., 1995).
Chemistry of Iminofurans : The reaction of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with primary amines was studied, leading to the formation of specific carboxylates. The product structure was determined through X-ray analysis (Shipilovskikh et al., 2014).
Synthesis of Cytotoxic Agents : Novel thiophene and benzothiophene derivatives, potentially including Ethyl 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylate, were synthesized and evaluated as anti-cancer agents. Some compounds showed significant activity against various tumor cell lines (Mohareb et al., 2016).
Photoisomerization Studies : Ethyl 2-(3-Acylselenoureido)thiophene-3-carboxylates and their benzo analogs were prepared and studied for isomerization, contributing to the understanding of photochemical reactions in related compounds (Pazdera et al., 1997).
Catalytic Trifluoromethylation : Research on the catalytic trifluoromethylation of aryl- and vinylboronic acids using related compounds has been conducted. This process is significant in the synthesis of various organic compounds with trifluoromethyl groups (Arimori & Shibata, 2015).
properties
IUPAC Name |
ethyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O2S/c1-2-17-11(16)9-6-7-4-3-5-8(10(7)18-9)12(13,14)15/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZJPEICFPXCQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C(=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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